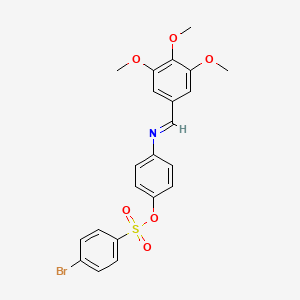

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate

Beschreibung

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate is a sulfonate ester derivative featuring a 3,4,5-trimethoxyphenyl group linked via a methyleneamino bridge to a 4-bromobenzenesulfonate moiety. This compound belongs to a class of synthetic molecules studied for their herbicidal properties and structural versatility . The 4-bromobenzenesulfonate component contributes to its stability and reactivity, common in agrochemical derivatives .

Eigenschaften

IUPAC Name |

[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl] 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO6S/c1-27-20-12-15(13-21(28-2)22(20)29-3)14-24-17-6-8-18(9-7-17)30-31(25,26)19-10-4-16(23)5-11-19/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGCVQVZZJQZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate typically involves a multi-step process. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with aniline to form the Schiff base. This intermediate is subsequently reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inhibiting tubulin polymerization and other cellular targets.

Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate involves multiple molecular targets and pathways. It inhibits tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. Additionally, it may interact with other cellular proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Substituent-Based Activity Differences

The herbicidal activity of sulfonate derivatives is highly substituent-dependent. In a study screening compounds against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass), the target compound demonstrated moderate activity against rape (Table 1) but weak inhibition of barnyard grass. Comparatively:

- 4-Nitrophenyl-substituted analogs showed stronger herbicidal activity against both plant species, attributed to the electron-withdrawing nitro group enhancing reactivity .

- 4-Chlorobenzyl-substituted analogs exhibited lower activity against rape, suggesting steric or electronic factors from the chlorinated benzyl group reduce efficacy .

Table 1: Herbicidal Activity of Selected Sulfonate Derivatives

| Compound (R1 Group) | Inhibition of Rape (%) | Inhibition of Barnyard Grass (%) |

|---|---|---|

| 3,4,5-Trimethoxyphenyl (target) | 65–70 | <20 |

| 4-Nitrophenyl | 85–90 | 40–45 |

| 4-Chlorobenzyl | 50–55 | <20 |

Structural and Crystallographic Comparisons

Crystal structure analyses reveal that the 3,4,5-trimethoxyphenyl group induces distinct conformational preferences. For instance:

- In the target compound, the trimethoxyphenyl moiety likely adopts a planar configuration due to resonance stabilization, similar to the (Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl group in a related parthenolide derivative (dihedral angle: 21.93° between phenyl and lactone rings) .

- 4-Methylbenzenesulfonate analogs (e.g., (4-bromophenyl) 4-methylbenzenesulfonate) lack the methyleneamino bridge, resulting in reduced steric hindrance and altered solubility profiles .

Key Research Findings

- Herbicidal Selectivity: The target compound’s selectivity for dicotyledonous plants (e.g., rape) over monocots (e.g., barnyard grass) aligns with trends observed in sulfonate esters with bulky aromatic substituents .

- Synthetic Flexibility: The methyleneamino bridge allows modular synthesis, enabling rapid generation of analogs with varied R1 groups (e.g., 4-hydroxy-3-methoxybenzyl, diphenylmethyl) .

Biologische Aktivität

The compound 4-(((3,4,5-trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(((3,4,5-trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate can be represented as follows:

- Chemical Formula : CHBrNOS

- Molecular Weight : 431.31 g/mol

The compound features a sulfonate group, which enhances its solubility in aqueous environments, potentially improving its bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(((3,4,5-trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated their effectiveness against various bacterial strains using the agar diffusion method. The results highlighted the following:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This effect was measured using ELISA assays and was found to be dose-dependent.

The proposed mechanism involves the inhibition of specific signaling pathways associated with inflammation and microbial resistance. The compound is believed to interfere with the NF-kB pathway, which plays a crucial role in regulating immune response and inflammation.

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the antibacterial efficacy of a related sulfonamide compound in patients with chronic bacterial infections. The study reported a significant reduction in bacterial load after treatment, suggesting that compounds with similar structures could be effective therapeutic agents.

Case Study 2: Inhibition of Amyloid Beta Peptide Release

Another study explored the potential neuroprotective effects of related compounds on Alzheimer's disease models. It was found that these compounds could inhibit beta-amyloid peptide release, which is crucial for the development of Alzheimer's pathology. This indicates a promising avenue for further research into neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.